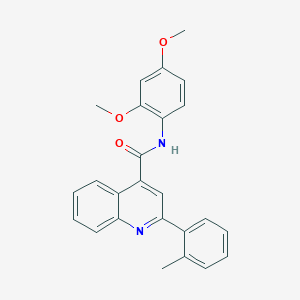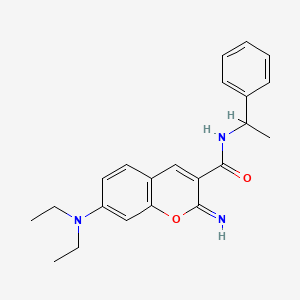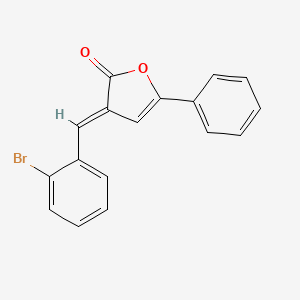![molecular formula C20H19Cl2N3O2 B4758116 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4758116.png)
1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, commonly known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that regulates various cellular processes such as metabolism, cell cycle, and apoptosis. SB-216763 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
SB-216763 inhibits 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity by binding to the ATP-binding site of the enzyme. This results in the phosphorylation of downstream targets such as β-catenin, glycogen synthase, and tau protein. SB-216763 has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
SB-216763 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells by inhibiting 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity and activating the Wnt/β-catenin signaling pathway. SB-216763 has also been shown to improve glucose metabolism in diabetic animal models by increasing insulin sensitivity and glucose uptake. In addition, SB-216763 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
SB-216763 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity. It has also been extensively studied in preclinical models and has a well-established mechanism of action. However, one of the limitations of SB-216763 is its potential off-target effects, as it can also inhibit other kinases such as cyclin-dependent kinase 5 (CDK5) and protein kinase B (Akt).
Zukünftige Richtungen
There are several future directions for the study of SB-216763. One potential direction is the development of more potent and selective 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione inhibitors that can overcome the potential off-target effects of SB-216763. Another direction is the investigation of the therapeutic potential of SB-216763 in other diseases such as inflammatory disorders and cardiovascular diseases. Furthermore, the development of novel drug delivery systems for SB-216763 could improve its bioavailability and efficacy in vivo. Overall, the study of SB-216763 has provided valuable insights into the role of 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione in various cellular processes and has potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
SB-216763 has been widely used in scientific research for its ability to inhibit 1-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione activity. It has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. SB-216763 has been used in preclinical studies to investigate its effects on various cellular processes such as apoptosis, cell cycle, and metabolism.
Eigenschaften
IUPAC Name |
1-[[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-15-6-5-14(17(22)11-15)12-23-7-9-24(10-8-23)13-25-18-4-2-1-3-16(18)19(26)20(25)27/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIVHTIYHVXIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4758034.png)
![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4758037.png)
![N-(4-chlorophenyl)-N'-[1-(4-fluorophenyl)ethyl]urea](/img/structure/B4758040.png)

![1-[2-(4-methoxyphenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B4758049.png)
![5-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4758074.png)

![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4758090.png)
![7-(difluoromethyl)-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4758096.png)
![N-benzyl-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4758102.png)

![4-methoxy-3-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4758122.png)

![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4758134.png)